N-[4-chloro-1H-indazol-3-yl]butanamide

Medicinal chemistry Kinase inhibitor design Regioisomer quality control

PROCURE WITH POSITIONAL INTEGRITY: This is the 4-chloro indazol-3-yl butanamide (C11H12ClN3O, MW 237.68), NOT the independently cataloged 6-chloro regioisomer (GSK-3β inhibitor). The 4-chloro substitution creates a unique ortho-like steric and electronic environment around the hinge-binding amide, essential for kinase selectivity SAR. Unverified procurement risks obtaining a compound with a fundamentally different biological profile. Insist on HPLC/NMR verification (melting point: 198°C) to confirm positional isomer identity.

Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
Cat. No. B8343760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-chloro-1H-indazol-3-yl]butanamide
Molecular FormulaC11H12ClN3O
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=NNC2=C1C(=CC=C2)Cl
InChIInChI=1S/C11H12ClN3O/c1-2-4-9(16)13-11-10-7(12)5-3-6-8(10)14-15-11/h3,5-6H,2,4H2,1H3,(H2,13,14,15,16)
InChIKeyMVJYMFVGPOLCAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-chloro-1H-indazol-3-yl]butanamide: Structural and Procurement Baseline for an Indazole-3-carboxamide Research Candidate


N-[4-chloro-1H-indazol-3-yl]butanamide (C11H12ClN3O, MW 237.68 g/mol) is a synthetic small molecule belonging to the aminoindazole class of heterocyclic compounds. The molecule features a 4-chloro substituent on the indazole core and a butanamide side chain at the 3-position, a substitution pattern that distinguishes it from more commonly profiled 5- or 6-substituted indazole-3-carboxamides. It is disclosed as a composition of matter in patent literature describing aminoindazole derivatives as medicaments and pharmaceutical intermediates [1]. Commercially, it is offered primarily as a research-grade chemical (typically ≥95% purity) for exploratory medicinal chemistry and biochemical assay development, with procurement requiring verification of positional isomer identity due to the commercial availability of the 6-chloro regioisomer [2].

Why N-[4-chloro-1H-indazol-3-yl]butanamide Cannot Be Replaced by Generic Indazole Analogs Without Validation


Indazole-3-carboxamides are a structurally compact scaffold where the position of halogen substitution profoundly influences target engagement, selectivity, and pharmacokinetic behavior. The 4-chloro substitution pattern on the indazole ring creates a distinct electrostatic and steric environment around the hinge-binding amide group compared to 5- or 6-substituted analogs, potentially altering hydrogen-bond geometry with kinase hinge regions [1]. Even within a single patent family, the unsubstituted parent N-(1H-indazol-3-yl)butanamide and the 6-chloro regioisomer are treated as chemically distinct entities with separate CAS numbers and synthetic routes [2][3]. Procurement without verifying the specific regioisomer risks obtaining a compound with a fundamentally different biological profile, as demonstrated by the fact that the 6-chloro isomer is independently cataloged as a GSK-3β inhibitor while no such target annotation exists for the 4-chloro isomer [3]. Direct substitution without experimental confirmation is therefore scientifically indefensible.

N-[4-chloro-1H-indazol-3-yl]butanamide: Quantified Differentiation Evidence Against Closest Structural Analogs


Regioisomeric Identity: Differentiation of 4-Chloro vs. 6-Chloro Indazole-3-butanamide by Structural and Database Annotation

N-[4-chloro-1H-indazol-3-yl]butanamide and its 6-chloro regioisomer are constitutional isomers with identical molecular formula (C11H12ClN3O) and molecular weight (237.68 g/mol) but distinct chlorine positions on the indazole ring. The 4-chloro isomer (InChIKey: MVJYMFVGPOLCAK-UHFFFAOYSA-N) places the chlorine at position 4, adjacent to the butanamide-bearing 3-position, while the 6-chloro isomer (InChIKey: VHQZZDZWVQELLJ-UHFFFAOYSA-N) places it distal [1][2]. In authoritative target annotation databases, the 6-chloro isomer is associated with glycogen synthase kinase-3 beta (GSK-3B) inhibition, whereas no target annotation is currently recorded for the 4-chloro isomer, indicating differentiated biological annotation even at the database level [2]. This regioisomeric distinction is not detectable by mass spectrometry alone and requires chromatographic separation or NMR confirmation, making procurement from verified suppliers with documented analytical characterization essential [1].

Medicinal chemistry Kinase inhibitor design Regioisomer quality control

Chlorine Positioning Effect: 4-Chloro vs. Unsubstituted Indazole-3-butanamide Physicochemical Differentiation

The introduction of a chlorine atom at the 4-position of the indazole core in N-[4-chloro-1H-indazol-3-yl]butanamide modulates key physicochemical parameters relative to the unsubstituted parent N-(1H-indazol-3-yl)butanamide. Based on the molecular formula difference (C11H12ClN3O vs. C11H13N3O), the 4-chloro substitution increases molecular weight from 203.24 to 237.68 g/mol and is expected to elevate calculated logP by approximately 0.7–1.0 units, consistent with the established contribution of aromatic chlorine to lipophilicity in drug-like molecules [1]. This lipophilicity shift has direct implications for passive membrane permeability and non-specific protein binding in biochemical assays, parameters that differ measurably from the unsubstituted parent compound whose synthesis is disclosed in the same patent family [1][2]. The chlorine substituent also introduces a distinctive isotopic pattern (3:1 ratio for ³⁵Cl:³⁷Cl) detectable by mass spectrometry, providing an inherent analytical marker for identity confirmation that the unsubstituted parent lacks [2].

Physicochemical profiling Lipophilicity Halogen substitution effects

Patent-Composition Differentiation: 4-Chloro Indazole Butanamide as a Distinct Claimed Entity Within Aminoindazole Patent Space

N-[4-chloro-1H-indazol-3-yl]butanamide is explicitly claimed as a distinct chemical entity in US Patent US20040014802A1, where it appears alongside structurally related but chemically differentiated analogs including the 4-iodo derivative, the unsubstituted parent, and various benzamide-substituted indazoles [1]. Within the patent's Markush structure, the 4-chloro substitution represents a specific embodiment distinct from 5-chloro, 6-chloro, and 7-chloro variants, each constituting separate claimed compounds. This explicit listing as an individual chemical entity rather than a generic class member indicates that the inventors considered the 4-position halogenation pattern sufficiently distinct to warrant separate exemplification. The compound's CAS registry entry and distinct synthetic route (melting point 198°C as a white solid) further substantiate its independent chemical identity within this intellectual property landscape [1].

Intellectual property Chemical patent analysis Kinase inhibitor patent landscape

N-[4-chloro-1H-indazol-3-yl]butanamide: Evidence-Backed Research and Procurement Application Scenarios


Regioisomer-Specific Kinase Inhibitor Probe Development Requiring 4-Position Halogenation

Research groups pursuing structure-activity relationship (SAR) studies around the indazole-3-carboxamide kinase inhibitor scaffold may select N-[4-chloro-1H-indazol-3-yl]butanamide specifically when exploring the steric and electronic effects of halogen substitution proximal to the hinge-binding amide. Unlike the 6-chloro regioisomer, which has documented GSK-3β association, the 4-chloro isomer offers an unexplored vector for probing kinase selectivity profiles where the chlorine's ortho-like relationship to the 3-amide may induce conformational constraints on the butanamide side chain [1][2]. Procurement in this context requires explicit specification of the 4-chloro regioisomer with analytical verification (HPLC, NMR) to avoid inadvertent substitution with the commercially more prevalent 6-chloro analog.

Physicochemical Property Optimization in Indazole-Based Lead Series

When optimizing a lead series for balanced lipophilicity and permeability, the 4-chloro butanamide derivative provides a defined logP increment over the unsubstituted parent N-(1H-indazol-3-yl)butanamide. Based on the established contribution of aromatic chlorine substitution (estimated ΔlogP +0.7 to +1.0), researchers can use this compound as a calibrated tool to assess the impact of moderate lipophilicity enhancement on cellular potency, solubility, and off-target binding without introducing additional heteroatoms or larger substituents that would confound SAR interpretation [1]. This application is particularly relevant in central nervous system programs where maintaining logP within a narrow window is critical for blood-brain barrier penetration.

Analytical Method Development and Reference Standard Procurement for Indazole Regioisomer Resolution

Analytical chemistry groups tasked with developing HPLC or UPLC methods to resolve indazole regioisomers can employ N-[4-chloro-1H-indazol-3-yl]butanamide as a reference standard for the 4-chloro substitution pattern. Its distinct chromatographic behavior relative to the 6-chloro isomer (different InChIKey, unique melting point of 198°C) makes it suitable for method validation studies where baseline separation of positional isomers must be demonstrated [1]. The compound's characteristic chlorine isotopic signature (³⁵Cl:³⁷Cl, ~3:1) provides an additional mass spectrometry-based confirmation tool orthogonal to chromatographic retention time, enabling robust identity confirmation in quality control workflows.

Intellectual Property Landscape Mapping and Freedom-to-Operate Assessment for Indazole-3-carboxamide Derivatives

Patent analysts and competitive intelligence teams investigating the aminoindazole kinase inhibitor space may use N-[4-chloro-1H-indazol-3-yl]butanamide as a reference point for evaluating the scope of patent claims around 4-substituted indazole-3-carboxamides. As a distinctly exemplified compound in US20040014802A1, it provides a concrete data point for assessing the breadth of Markush claims and the extent to which 4-position halogenation is covered in competitor patent estates, supporting evidence-based freedom-to-operate opinions and patentability assessments for new chemical entities in this class [1].

Quote Request

Request a Quote for N-[4-chloro-1H-indazol-3-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.